Antibacterial Potency: N-Arylacetamide Derivative 2c vs. Standard Antibiotic Trimethoprim
The N-arylacetamide derivative synthesized from the parent 2-(benzo[d]thiazol-2-yl)acetamide scaffold (designated compound 2c) exhibits DHFR inhibitory activity with an IC50 value of 3.796 µM against Escherichia coli dihydrofolate reductase, which is approximately 2.3-fold more potent than the standard clinical antibiotic trimethoprim (IC50 = 8.706 µM) under identical assay conditions [1]. The parent scaffold itself contributes the benzothiazole core essential for DHFR active site binding, as demonstrated by molecular docking analyses showing interactions with key residues (Ile94, Tyr100, Phe153) [1].
| Evidence Dimension | DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.796 µM (compound 2c, N-arylacetamide derivative of target scaffold) |
| Comparator Or Baseline | Trimethoprim: IC50 = 8.706 µM |
| Quantified Difference | 2.29-fold lower IC50 (higher potency) |
| Conditions | In vitro DHFR enzyme inhibition assay (E. coli) |
Why This Matters
This 2.3-fold potency advantage against E. coli DHFR positions the benzothiazole acetamide scaffold as a viable starting point for antibacterial lead optimization targeting Gram-negative pathogens.
- [1] Metwally NH, Elgemeie GH, Abdelrazek AR, et al. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC Chemistry. 2025;19(1):29. View Source
